

Petrelintide Demonstrates Potent In Vitro Activity at Human Amylin and Calcitonin Receptors

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Compound of Interest		
Compound Name:	Petrelintide	
Cat. No.:	B15603375	Get Quote

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COPENHAGEN, Denmark – December 10, 2025 – New research on **Petrelintide**, a long-acting amylin analogue in development for weight management, reveals its potent in vitro activity at both human amylin and calcitonin receptors. The findings from a key study provide a quantitative basis for understanding the compound's mechanism of action at these two important G protein-coupled receptors involved in metabolic regulation.

A pivotal study, "Development of **Petrelintide**: a Potent, Stable, Long-Acting Human Amylin Analogue," systematically evaluated the in vitro potency of **Petrelintide**. The research utilized a cAMP accumulation assay in Human Embryonic Kidney (HEK293) cells expressing either the human amylin receptor 3 (AMY3R) or the human calcitonin receptor (CTR). The results demonstrated that **Petrelintide** is a potent agonist at both receptors, with half-maximal effective concentrations (EC50) in the low nanomolar range.

While comprehensive comparative data on the in vitro potency of **Petrelintide** at rodent amylin and calcitonin receptors is not as readily available in the public domain, the existing data on human receptors provides a strong foundation for its ongoing clinical development as a potential breakthrough therapy for obesity.

In Vitro Potency Comparison



The following table summarizes the in vitro potency of **Petrelintide** at human amylin and calcitonin receptors, as determined by cAMP accumulation assays.

Receptor Target	Species	In Vitro Potency (EC50)
Amylin Receptor 3 (AMY3R)	Human	0.19 nM[1]
Calcitonin Receptor (CTR)	Human	Data indicates potent agonistic effects[2][3]

Note: Specific EC50 values for **Petrelintide** at the human calcitonin receptor and at rodent amylin and calcitonin receptors were not explicitly detailed in the referenced materials. **Petrelintide** is described as having "potent balanced agonistic effects on both amylin and calcitonin receptors".[3][4]

Experimental Protocols

The in vitro potency of **Petrelintide** was determined using a well-established methodology to assess G protein-coupled receptor activation.

Cell Lines and Receptor Expression: HEK293 cells were stably transfected to express the human calcitonin receptor (hCTR).[1] For the amylin receptor, a cell line co-expressing the hCTR and the human receptor activity-modifying protein 3 (RAMP3) was generated to form the human amylin receptor subtype 3 (hAMY3R).[1] The successful formation of the amylin receptor phenotype was confirmed by observing an increased potency response to amylin compared to the cell line expressing only the hCTR.[1]

cAMP Accumulation Assay: The functional activity of **Petrelintide** was assessed by measuring the induction of intracellular cyclic adenosine monophosphate (cAMP) following receptor stimulation.[1] The AlphaScreen™ cAMP Assay kit was utilized for this purpose.[1] The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of the maximal response, were calculated from concentration-response curves generated using nonlinear regression.[5]

Signaling Pathways and Experimental Workflow



The activation of amylin and calcitonin receptors by **Petrelintide** initiates a cascade of intracellular events, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling pathway is crucial for the physiological effects of amylin and calcitonin, which include regulating satiety and glucose homeostasis.

Signaling Pathway of **Petrelintide** at Amylin/Calcitonin Receptors

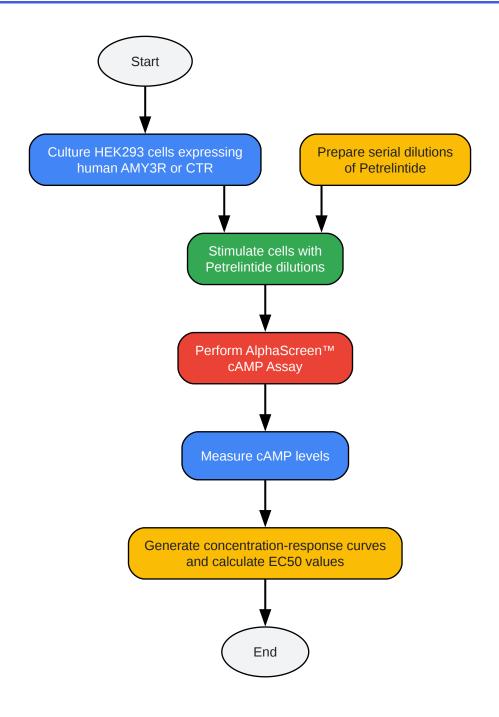


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Caption: Signaling pathway of **Petrelintide** upon binding to amylin or calcitonin receptors.

Experimental Workflow for In Vitro Potency Determination





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Caption: Workflow for determining the in vitro potency of **Petrelintide**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zealandpharma.com [zealandpharma.com]
- 4. scispace.com [scispace.com]
- 5. Development of Petrelintide: a Potent, Stable, Long-Acting Human Amylin Analogue -PMC [pmc.ncbi.nlm.nih.gov]
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